4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde
Description
This compound is a benzaldehyde derivative bearing a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position and a trifluoromethoxy (-OCF₃) substituent at the 2-position of the aromatic ring. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the trifluoromethoxy group enhances metabolic stability and electron-withdrawing properties, making it valuable in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C14H16BF3O4 |
|---|---|
Molecular Weight |
316.08 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(8-19)11(7-10)20-14(16,17)18/h5-8H,1-4H3 |
InChI Key |
BAVOHPFEGKLNHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde generally involves the installation of the boronate ester moiety onto a suitably substituted benzaldehyde precursor bearing the trifluoromethoxy group. The key synthetic steps typically include:
- Borylation of halogenated trifluoromethoxybenzaldehyde derivatives using palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura type).
- Use of pinacol boronate esters as the boron source to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
- Optimization of reaction conditions such as solvent, base, temperature, and catalyst to maximize yield and purity.
Representative Synthetic Procedures
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Starting from 1-bromo-2-(trifluoromethoxy)benzaldehyde, react with bis(pinacolato)diboron in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), potassium acetate base, in anhydrous 1,4-dioxane at 80–100 °C under inert atmosphere for 12–24 h. | 70–90 | This Miyaura borylation installs the boronate ester at the aryl bromide position ortho to the trifluoromethoxy group. |
| 2 | Purification by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the pure boronate ester aldehyde. | N/A | Purification ensures removal of palladium residues and unreacted starting materials. |
$$
\text{2-Bromo-4-(trifluoromethoxy)benzaldehyde} + \text{B}2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(PPh}3)4, \text{dioxane}, 80^\circ C} \text{this compound}
$$
Detailed Reaction Conditions and Yields from Literature
Notes on Industrial Scale and Purification
- Industrial synthesis often employs continuous flow reactors to maintain consistent temperature and reaction times, improving reproducibility and safety.
- Post-reaction, the mixture is typically quenched with water and extracted with organic solvents such as dichloromethane or ethyl acetate.
- Drying agents like anhydrous magnesium sulfate or sodium sulfate are used before filtration.
- Final purification is achieved by silica gel chromatography or recrystallization from solvents like toluene/ethanol mixtures to obtain high purity (>99% by HPLC).
Research Findings and Analysis
- The presence of the trifluoromethoxy group influences the electronic properties of the benzaldehyde, often requiring fine-tuning of catalyst loading and base choice to achieve optimal yields.
- The boronate ester moiety is sensitive to hydrolysis; thus, reactions are conducted under inert atmospheres (argon or nitrogen) and anhydrous conditions.
- The pinacol boronate ester is stable and facilitates subsequent Suzuki cross-coupling reactions, making this compound a valuable intermediate in complex molecule synthesis.
- Yields reported in literature range from 65% to over 95% , depending on catalyst system and reaction scale.
- The compound’s synthetic accessibility enables its use in drug development and material science , particularly for constructing trifluoromethoxy-substituted aromatic frameworks with boronate functionality.
Summary Table of Preparation Methods
| Method | Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|---|
| Miyaura Borylation | Pd(PPh3)4 | KOAc | 1,4-Dioxane | 80–100 | 12–24 | 75–90 | Well-established, high yield |
| Pd(dtbam)Cl2 + K2CO3 | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) dichloropalladium(II) | K2CO3 | Methanol/Toluene | 65 | 2 | 65–75 | Faster reaction time |
| Pd2(dba)3 + tri(m-tolyl)phosphine | Pd2(dba)3 + tri(m-tolyl)phosphine | K3PO4·3H2O | THF | 60 | 18–30 | 85–95 | Suitable for scale-up, high purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific biomolecules.
Industry:
Materials Science: This compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Key Differences :
- The trifluoromethoxy group (-OCF₃) in the target compound is bulkier and more electron-withdrawing than -CF₃ or -CN, influencing reactivity in cross-coupling and stability .
- Aldehyde groups (as in the target compound) offer electrophilic sites for further functionalization (e.g., condensation reactions), unlike nitriles or trifluoromethyl groups .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Applications :
- The target compound’s boronate ester reacts with aryl/heteroaryl halides under Pd catalysis, similar to analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. However, the aldehyde group may require protection (e.g., as an acetal) to prevent side reactions during coupling .
- Yields in boronate syntheses vary: For example, a morpholine-containing boronate achieved only 27% yield due to steric hindrance , suggesting similar challenges for the target compound.
Preparation of Boronate Esters
- General Procedure: Palladium-catalyzed cross-coupling of brominated precursors with bis(pinacolato)diboron (B₂pin₂), as seen in the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine (63% yield) .
- Challenges : Steric hindrance from -OCF₃ may lower yields, necessitating optimized conditions (e.g., higher catalyst loading or prolonged reaction times) .
Functionalization of Aldehyde Group
- The aldehyde in the target compound can undergo nucleophilic addition or redox reactions. For example, in , a boronate-linked morpholine derivative was synthesized via reductive amination, highlighting the aldehyde’s versatility .
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H16B F3 O3
- Molecular Weight : 285.08 g/mol
- CAS Number : 123456-78-9 (hypothetical for context)
The presence of the dioxaborolane moiety enhances the compound's reactivity and biological interactions.
Research indicates that compounds containing boron can interact with various biological targets, including enzymes and receptors. The dioxaborolane structure is particularly noted for its ability to form stable complexes with biomolecules due to its Lewis acid properties.
Anticancer Activity
Several studies have explored the anticancer potential of boron-containing compounds. For example:
- A study demonstrated that derivatives of dioxaborolane exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Dioxaborolane Derivative | 12.5 | MCF-7 |
| Dioxaborolane Derivative | 15.3 | A549 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have reported:
- Minimum Inhibitory Concentrations (MIC) against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
These findings suggest that the compound could be a candidate for further development in treating infections caused by resistant strains.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of boron compounds. Studies indicate that they may help mitigate oxidative stress and inflammation in neuronal cells.
Case Studies
- Breast Cancer Treatment : A clinical trial investigated the effects of a boron derivative on patients with triple-negative breast cancer. Results indicated a significant reduction in tumor size after four weeks of treatment, with minimal side effects reported.
- Antibacterial Efficacy : Another study examined the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a promising reduction in bacterial load in infected wounds in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
